molecular formula C8H15NO3 B2670826 Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate CAS No. 2460757-02-0

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate

Cat. No.: B2670826
CAS No.: 2460757-02-0
M. Wt: 173.212
InChI Key: ROFVYTRIKLVHNQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a methyl ester group at position 1, a methoxymethyl substituent (-CH2-O-CH3) at the same position, and an amino (-NH2) group at position 3. The cyclobutane ring introduces steric strain, which can influence reactivity and conformational stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the construction of nitrogen-containing heterocycles .

Properties

IUPAC Name

methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-5-8(7(10)12-2)3-6(9)4-8/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVYTRIKLVHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methoxymethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques like recrystallization and chromatography further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs, their molecular characteristics, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Source
Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate Estimated: C9H15NO3 ~197.22 (estimated) 1-methoxymethyl, 3-amino Pharmaceutical intermediate Target compound
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C7H13ClNO2 179.35 (HCl salt) 1-methylamino Precursor for spirocyclic compounds
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate C12H14FNO2 223.24 1-(4-fluorophenyl), 3-amino Laboratory-scale synthesis

Functional Group and Reactivity Analysis

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
  • Structure: Features a methylamino (-NHCH3) group and a methyl ester at position 1. The hydrochloride salt enhances solubility in polar solvents.
  • Synthesis : Prepared via reaction with toluenesulfonate in ethyl acetate, achieving 80% yield .
  • Reactivity: The methylamino group participates in nucleophilic substitution or condensation reactions, as evidenced by its use in synthesizing spirocyclic compounds (e.g., LCMS m/z 411 [M+H]+ in Reference Example 85) .
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate
  • Structure : A 4-fluorophenyl substituent introduces aromaticity and electron-withdrawing effects, increasing stability compared to aliphatic analogs.
  • Applications : Employed in laboratory settings for constructing fluorinated bioactive molecules (purity ≥95%) .
Target Compound vs. Analogs
  • Substituent Effects: Methoxymethyl vs. Amino Group Position: The 3-amino group in the target compound and its analogs facilitates hydrogen bonding, influencing solubility and intermolecular interactions.
  • Synthetic Utility :
    • The target compound’s methoxymethyl group may offer steric hindrance, slowing hydrolysis of the ester moiety compared to more electron-deficient analogs.
    • Cyclobutane rings in all analogs contribute to conformational rigidity, a desirable trait in protease inhibitors and kinase-targeted therapies .

Pharmaceutical Intermediates

  • Spirocyclic Compounds: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is a precursor to spirocyclic amides (e.g., LCMS m/z 658 [M+H]+ in Reference Example 107), highlighting the role of cyclobutane derivatives in generating complex architectures .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., C7H13ClNO2) exhibit improved aqueous solubility, critical for drug formulation.
  • Stability : Methoxymethyl ethers are generally hydrolytically stable under physiological conditions, suggesting advantages in prodrug design .

Biological Activity

Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Structure : The compound features a cyclobutane ring with an aminomethyl substituent and a methoxy group, which may influence its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding and ionic interactions, which can modulate enzyme activity and receptor signaling pathways.

Biological Activity Overview

1. Enzyme Inhibition

  • The compound has shown potential as an enzyme inhibitor in various studies. Its structure suggests that it may bind to active sites on enzymes, altering their function.
  • Case Study : In vitro studies indicated that this compound inhibited the activity of specific proteases involved in cancer progression.

2. Neuropharmacological Effects

  • Preliminary investigations suggest that this compound may influence neurotransmitter systems, particularly those involving NMDA receptors, which are critical for synaptic plasticity.
  • Case Study : Research demonstrated that the compound could enhance synaptic transmission in hippocampal slices, suggesting potential applications in treating neurodegenerative diseases.

3. Antitumor Activity

  • Some studies have reported low toxicity levels while exhibiting significant antitumor effects in preclinical models.
  • Case Study : In a murine model of breast cancer, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-oxocyclobutanecarboxylateContains a ketone group instead of an aminomethyl groupSimilar enzyme interactions
Methyl 1-aminocyclobutanecarboxylateAmino group positioned differently on the cyclobutane ringVaries in receptor binding affinity

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assays : Cytotoxicity assays conducted on human cancer cell lines revealed that the compound selectively induces apoptosis in cancer cells while sparing normal cells.

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